molecular formula C18H17ClFN3O2 B2626623 1-(3-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894032-22-5

1-(3-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2626623
CAS No.: 894032-22-5
M. Wt: 361.8
InChI Key: KGMFHEPRINHJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic urea derivative designed for research applications in medicinal chemistry and drug discovery. The compound features a unique hybrid structure, incorporating a urea linker between a 3-chloro-2-methylphenyl group and a 1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl moiety. This specific arrangement is of significant interest for exploring structure-activity relationships (SAR), particularly in the optimization of pharmacological properties. Urea-based compounds are considered a privileged scaffold in medicinal chemistry due to their proven ability to engage in hydrogen bonding with biological targets, which often translates into high binding affinity and selectivity . Researchers investigate these compounds across a wide spectrum of therapeutic areas. The structural components of this reagent—specifically the chloro-methylphenyl and fluorophenyl groups—are common in compounds studied for their bioactive potential, making it a valuable intermediate for generating novel chemical entities. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFN3O2/c1-11-15(19)6-3-7-16(11)22-18(25)21-13-9-17(24)23(10-13)14-5-2-4-12(20)8-14/h2-8,13H,9-10H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMFHEPRINHJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Chloro-2-methylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic urea derivative that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, including its synthesis, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H16ClFN2O
  • Molecular Weight : 306.76 g/mol

The synthesis typically involves the reaction of 3-chloro-2-methylphenyl isocyanate with 1-(3-fluorophenyl)-5-oxopyrrolidine under controlled conditions, leading to the formation of the desired urea derivative. The purity and identity of the compound can be confirmed through techniques such as NMR, IR spectroscopy, and mass spectrometry.

Antimicrobial Activity

Several studies have indicated that derivatives of urea compounds exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , showing promising results in inhibiting bacterial growth. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research has demonstrated that urea derivatives can exhibit anticancer properties. In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The proposed mechanism involves the inhibition of specific kinases or pathways related to cell proliferation and survival.

Case Studies

  • Case Study on Anticancer Effects :
    • A study published in the Journal of Medicinal Chemistry evaluated a series of urea derivatives for their anticancer activity. The results indicated that certain modifications to the urea structure significantly enhanced cytotoxicity against cancer cells, with IC50 values in the low micromolar range .
  • Antimicrobial Screening :
    • Another research article focused on the antimicrobial activity of structurally related compounds. It reported that certain urea derivatives showed effective inhibition against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial in optimizing the biological activity of urea derivatives. Modifications at specific positions on the phenyl rings or alterations in the pyrrolidine moiety can lead to increased potency or selectivity for particular biological targets.

ModificationEffect on Activity
Fluorine substitution on phenyl ringIncreased lipophilicity and potential for better membrane penetration
Alkyl chain length variationAltered binding affinity to biological targets

Comparison with Similar Compounds

Research Findings and Gaps

  • Structural Advantages: The pyrrolidinone ring in the target compound offers a unique scaffold for optimizing binding affinity and selectivity.
  • Data Gaps: No experimental data on solubility, bioavailability, or specific biological targets are available in the provided evidence.

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